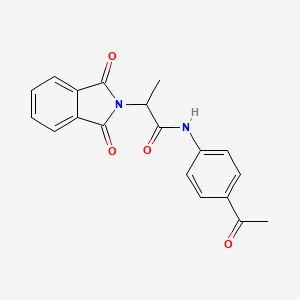

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Description

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 1,3-dioxoisoindoline moiety and a 4-acetylphenyl group. The isoindol-1,3-dione (phthalimide) group is a common structural motif known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceuticals . The 4-acetylphenyl substituent introduces a ketone functional group, which may influence solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-11(17(23)20-14-9-7-13(8-10-14)12(2)22)21-18(24)15-5-3-4-6-16(15)19(21)25/h3-11H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKPEIMYOPVTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propanamide Halide Intermediate Synthesis

The foundational step involves preparing a halogenated propanamide precursor, typically a chloro- or bromo-substituted derivative. For example, 2-chloro-N-(4-acetylphenyl)propanamide serves as a critical intermediate. This compound is synthesized via acyl chloride chemistry, where 4-acetylphenylamine reacts with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

Alternative Solvent Systems and Optimization

Dioxane-Based Reactions

Substituting DMF with 1,4-dioxane under reflux conditions (100°C, 3 hours) yields comparable results (92%). Dioxane’s higher boiling point facilitates prolonged heating without solvent evaporation, ensuring complete conversion. For instance, a 0.17 mol scale reaction with potassium phthalimide in dioxane produced 60.2 g of the target compound after cooling and filtration.

Methanol-Mediated Synthesis

Methanol serves as a cost-effective alternative, though requiring extended reflux durations (9–10 hours) to achieve 87.8% yields. The reaction’s slower progress in methanol is attributed to reduced nucleophilicity in protic solvents. Post-reaction, hot filtration removes unreacted potassium phthalimide, while subsequent cooling induces crystallization.

Catalytic and Additive Effects

Sodium Iodide Acceleration

Incorporating sodium iodide (4 mmol) in DMF at reflux improves halogen displacement by generating a more reactive iodide intermediate via the Finkelstein reaction. However, this method reported a lower yield (37%), likely due to competing elimination pathways or byproduct formation.

Alkaline Hydrolysis and Workup

A two-stage process involving sodium hydroxide (NaOH) in dichloromethane/water followed by dioxane reflux enhances purity. The initial NaOH wash removes acidic impurities, while subsequent phthalimide coupling in dioxane ensures high yields (92%).

Large-Scale and Industrial Considerations

Scalability in Anhydrous Methanol

A 0.15 mol scale reaction in anhydrous methanol (400 mL) with 38.8 g potassium phthalimide produced 51.4 g (86.7% yield) of the target compound after 10 hours of reflux. The protocol’s scalability is evidenced by consistent yields across 0.1–0.2 mol batches, with filtration and vacuum drying as key purification steps.

Solvent Recovery and Waste Management

Industrial applications prioritize solvent recycling, particularly for DMF and dioxane, which are energy-intensive to produce. Distillation units integrated into reaction setups enable DMF recovery, reducing costs and environmental impact.

Analytical and Characterization Data

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms successful phthalimide incorporation. Key signals include:

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The isoindoline-1,3-dione moiety can be reduced to an isoindoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 4-carboxyphenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide.

Reduction: Formation of N-(4-acetylphenyl)-2-(1,3-dihydro-1H-isoindol-2-yl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl). For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including those from the NCI 60 cell line panel. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Anti-inflammatory Properties

Research indicates that compounds related to N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. Such properties make them candidates for developing new anti-inflammatory drugs .

Biological Research

Enzyme Inhibition Studies

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) has been investigated for its potential to act as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or conditions like diabetes .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural pathways is an area of ongoing investigation .

Materials Science

Polymer Development

The unique chemical structure of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in advanced materials .

Nanocomposites

Research has explored the use of this compound in developing nanocomposites with improved electrical and thermal conductivity. By integrating N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) into nanostructured materials, researchers aim to create novel materials with tailored properties for electronics and energy storage applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mourad et al., 2020 | Anticancer Activity | Demonstrated significant antiproliferative effects on multiple cancer cell lines. |

| Gao et al., 2014 | Enzyme Inhibition | Identified potential as an inhibitor for key metabolic enzymes involved in diabetes. |

| Eissa et al., 2017 | Neuroprotective Effects | Suggested protective effects on neuronal cells under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The acetylphenyl group could facilitate binding to hydrophobic pockets, while the isoindoline-1,3-dione moiety could participate in hydrogen bonding or electrostatic interactions. These interactions could modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Physicochemical and Pharmacological Insights

- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in the target compound contrasts with the methoxy group in , which is electron-donating. This difference may alter solubility (acetyl increases polarity) and metabolic stability (acetyl may undergo hydrolysis).

- Lipophilicity : The 4-methylphenyl and phenyl-substituted analog exhibits higher lipophilicity (logP ~4.7) compared to the target compound (estimated logP ~2.5), suggesting divergent membrane permeability and distribution profiles.

- Biological Activity : Phosphonium-containing analogs (e.g., ) demonstrate improved mitochondrial targeting and in vivo detection due to their cationic nature, whereas the target compound’s amide linkage may favor protease resistance and prolonged half-life.

Biological Activity

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 4-acetylphenyl derivatives with isoindoline structures. The synthesis typically includes steps such as acylation and cyclization to form the desired product. The structural analysis reveals a complex arrangement that includes an isoindoline core, which is crucial for its biological activity.

Table 1: Synthesis Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Acylation | 4-acetylphenol, acetic anhydride | Room temperature |

| 2 | Cyclization | Isoindoline precursor | Heat under reflux |

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. A study screening this compound against the NCI 60 cell line panel revealed that it inhibits cell growth effectively.

Case Study: NCI 60 Cell Line Screening

- Objective : Evaluate anti-proliferative activity.

- Method : MTT assay was used to measure cell viability.

- Results : The compound showed IC50 values in the low micromolar range across several cancer types.

The mechanism underlying the biological activity of this compound is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and subsequent activation of downstream signaling cascades.

Table 2: Mechanism Insights

| Pathway | Interaction Type | Effect |

|---|---|---|

| GPCR Signaling | Agonist/Antagonist | Alters calcium ion levels |

| Apoptosis Pathway | Induction | Promotes programmed cell death |

Research Findings

Recent studies have further elucidated the compound's effects on specific cancer types. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. Additionally, it has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

Table 3: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anti-Proliferative | Significant inhibition of cell growth in cancer lines |

| Apoptosis Induction | Activation of caspases in breast cancer cells |

| Anti-inflammatory | Reduction in cytokine levels |

Q & A

Q. What are the optimized synthetic routes and purification methods for N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide?

Methodological Answer: Synthesis typically involves multi-step routes, including:

- Step 1: Condensation of 4-acetylphenylamine with activated isoindole-1,3-dione derivatives under basic conditions (e.g., NaOH in DMF at 80°C) to form the propanamide backbone .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Catalyst/Solvent Optimization: Use of DMF as a polar aprotic solvent enhances reaction kinetics, while sodium hydroxide facilitates deprotonation of intermediates .

Q. How is the structural integrity of this compound confirmed through spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the isoindole and acetylphenyl groups. For example, the acetyl group typically appears as a singlet at ~2.5 ppm in ¹H NMR .

- IR: Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the isoindole-dione and acetamide moieties .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Advanced Questions

Q. What strategies resolve contradictions in experimental data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- Data Reconciliation: Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects and conformational flexibility, which may cause deviations between experimental and DFT-predicted NMR shifts .

- Cross-Validation: Correlate IR and MS fragmentation patterns (e.g., loss of acetyl group at m/z ~43) with computational thermochemical data to resolve ambiguities .

Q. What methodologies assess its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Biophysical Assays:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) in real time .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds between the acetamide group and catalytic residues .

Q. How can researchers evaluate its toxicity and structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

- In Vitro Toxicity: Perform MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values, with positive controls (e.g., cisplatin) for comparison .

- SAR Studies: Synthesize derivatives (e.g., replacing the acetyl group with nitro or methoxy substituents) and correlate structural changes with cytotoxicity or enzyme inhibition .

- In Vivo Models: Administer the compound to rodent models (e.g., xenograft tumors) to assess pharmacokinetics (AUC, Cmax) and organ-specific toxicity via histopathology .

Q. What are the key challenges in optimizing reaction conditions for scaled-up synthesis?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for coupling steps to minimize byproducts .

- Solvent Effects: Evaluate green solvents (e.g., cyclopentyl methyl ether) for improved yield and reduced environmental impact .

- Process Control: Implement continuous flow reactors with in-line FTIR monitoring to maintain temperature (±2°C) and reagent stoichiometry .

Q. How can researchers investigate its potential as a therapeutic agent for specific diseases?

Methodological Answer:

- Target Identification: Use CRISPR-Cas9 screens to identify genes sensitized to the compound, followed by pathway enrichment analysis (e.g., KEGG) .

- Mechanistic Studies: Perform Western blotting to assess downstream effects (e.g., apoptosis markers like cleaved caspase-3) in treated cancer cell lines .

- Patent Analysis: Review prior art (e.g., EP 3 590 515 A1) to avoid redundancy in targeting pathways like kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.